molecular formula C19H18O2 B1229017 3-Methyl-2-methylene-1,5-diphenylpentane-1,5-dione

3-Methyl-2-methylene-1,5-diphenylpentane-1,5-dione

Cat. No. B1229017
M. Wt: 278.3 g/mol
InChI Key: OOADQCRZDPSFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-methylene-1,5-diphenylpentane-1,5-dione is an aromatic ketone.

Scientific Research Applications

Cyclomanganation Studies

A study by Tully et al. (2005) explored the reaction of 1,5-diphenyl-3-(2-pyridyl)pentane-1,5-dione with benzylpentacarbonylmanganese. This reaction is significant in understanding cyclomanganation at a saturated carbon, a rare occurrence in chemical reactions, particularly adjacent to a carbonyl group. The study also reported on the crystal structure of the product, contributing to the field of organometallic chemistry (Tully, Main, & Nicholson, 2005).

Organometallic Synthesis

Narasaka (2003) demonstrated the use of 3,3-Dimethyl-1,5-diphenylpentane-1,5-dione as an intermediate in the synthesis of isopropylideneacetophenone, using Titanium tetrachloride as a catalyst. This research contributes to the understanding of addition and elimination reactions in organic synthesis (Narasaka, 2003).

Phosphorus Heterocycle Synthesis

Rudi et al. (1983) investigated the synthesis of 3,9-dioxa-2, 4-diphosphabicyclo nonanes via the reaction of methyl dihalophosphane with 1,5-diphenylpentan-1,5-dione. This research is notable for its contribution to the synthesis of phosphorus heterocycles, a valuable area in medicinal and synthetic chemistry (Rudi, Reichman, Goldberg, & Kashman, 1983).

Chemoselective Synthesis

Yin et al. (2019) researched the chemoselective synthesis of 1,3,5-triaryl-1,5-diketones under solvent-free conditions, finding that intramolecular hydrogen bonds play a critical role in the structural arrangement. This study provides insights into the synthesis and structural properties of diketones, which are important intermediates in organic chemistry (Yin, Xiong, Guo, Hu, Shan, & Borovkov, 2019).

properties

Product Name

3-Methyl-2-methylene-1,5-diphenylpentane-1,5-dione

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

3-methyl-2-methylidene-1,5-diphenylpentane-1,5-dione

InChI

InChI=1S/C19H18O2/c1-14(13-18(20)16-9-5-3-6-10-16)15(2)19(21)17-11-7-4-8-12-17/h3-12,14H,2,13H2,1H3

InChI Key

OOADQCRZDPSFER-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1)C(=C)C(=O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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